molecular formula C10H14ClN B1646809 1-(4-Chlorophenyl)butan-1-amine

1-(4-Chlorophenyl)butan-1-amine

Cat. No.: B1646809
M. Wt: 183.68 g/mol
InChI Key: PLUVSGOQNUXJGX-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)butan-1-amine (chemical formula: C₁₀H₁₄ClN) is a primary amine featuring a four-carbon aliphatic chain terminated by an amino group and substituted with a 4-chlorophenyl ring at the first carbon. This compound is of interest in pharmaceutical and material sciences due to its structural versatility. Its hydrochloride salt (CID 10773822) is also well-characterized, with SMILES notation C1=CC(=CC=C1CCCCN)Cl and InChIKey DBRKOJIBBAJAII-UHFFFAOYSA-N .

Properties

IUPAC Name

1-(4-chlorophenyl)butan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN/c1-2-3-10(12)8-4-6-9(11)7-5-8/h4-7,10H,2-3,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLUVSGOQNUXJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C1=CC=C(C=C1)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701292368
Record name 4-Chloro-α-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51089-98-6
Record name 4-Chloro-α-propylbenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51089-98-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-propylbenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701292368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with 1-(4-Chlorophenyl)butan-1-amine but differ in substituents, chain length, or functional groups:

Compound Name Molecular Formula Key Structural Differences Biological/Physicochemical Impact
1-(4-Chlorophenyl)-2-methylbutan-1-amine C₁₁H₁₆ClN Methyl branch at C2 of the butanamine chain Increased steric hindrance; potential altered receptor binding
2-(4-Chlorophenyl)propan-2-amine C₉H₁₂ClN Shorter chain (propane) with geminal methyl groups Higher volatility; possible CNS activity due to tertiary amine
1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine C₁₅H₂₁ClN Cyclobutane ring fused to the phenyl group Enhanced rigidity; altered solubility and pharmacokinetics
4-(Piperidin-1-yl)butan-1-amine C₈H₁₈N₂ Piperidine substituent instead of chlorophenyl Increased basicity; potential for varied pharmacological targets

Physicochemical Properties

Key comparisons of physicochemical parameters:

Property This compound 1-(4-Chlorophenyl)-2-methylbutan-1-amine 2-(4-Chlorophenyl)propan-2-amine
Molecular Weight (g/mol) 183.68 197.71 169.65
LogP (Predicted) ~2.8 (hydrophobic) ~3.1 (more hydrophobic) ~2.5 (less hydrophobic)
Solubility Low in water; soluble in organic solvents Similar to parent compound Higher aqueous solubility due to shorter chain
Viscosity Higher due to extended chain Reduced due to branching Lowest (shorter chain)

The hydrochloride salt of this compound (C₁₀H₁₄ClN·HCl) exhibits improved crystallinity and stability compared to the free base, making it preferable for pharmaceutical formulations .

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